molecular formula C8H14ClN3 B2611945 1-Methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-amine hydrochloride CAS No. 2230798-85-1

1-Methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-amine hydrochloride

Cat. No.: B2611945
CAS No.: 2230798-85-1
M. Wt: 187.67
InChI Key: XPVSVNARBMCHBI-UHFFFAOYSA-N
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Description

1-Methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-amine hydrochloride is a heterocyclic compound that belongs to the benzimidazole class Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of o-phenylenediamine with methyl isocyanate, followed by cyclization to form the benzimidazole ring.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various alkyl, acyl, or sulfonyl groups .

Scientific Research Applications

1-Methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-amine hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity or modulating their function. The exact pathways depend on the specific application and target molecule .

Comparison with Similar Compounds

Uniqueness: 1-Methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-methyl-4,5,6,7-tetrahydrobenzimidazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.ClH/c1-11-7-5-3-2-4-6(7)10-8(11)9;/h2-5H2,1H3,(H2,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPVSVNARBMCHBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCCC2)N=C1N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2230798-85-1
Record name 1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-amine hydrochloride
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